molecular formula C13H9FO2S B2878658 3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 949977-46-2

3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B2878658
CAS No.: 949977-46-2
M. Wt: 248.27
InChI Key: RKGKUJXOMYWFQX-SOFGYWHQSA-N
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Description

3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid (CAS 949977-46-2) is a high-purity synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound features a thiophene core linked to a 2-fluorophenyl group and an acrylic acid side chain, a structure recognized as a privileged scaffold in the development of bioactive molecules . Thiophene-based derivatives are extensively investigated as multitarget-directed ligands for the design of novel anti-inflammatory agents . They show potential to simultaneously inhibit key enzymatic pathways in the inflammatory cascade, specifically cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) . This dual-inhibition strategy represents a promising therapeutic approach for complex inflammatory conditions that may be exacerbated by targeting only a single pathway . Furthermore, the structural motif of this compound is valuable in exploratory research for other disease areas, including oncology . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on its quality for their investigations in drug discovery and development.

Properties

IUPAC Name

(E)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGKUJXOMYWFQX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carboxylic acids. As demonstrated in the preparation of (2E)-3-(thiophen-3-yl)prop-2-enoic acid, the reaction involves:

  • Reactants :
    • 5-(2-Fluorophenyl)thiophene-2-carbaldehyde (1 equiv)
    • Malonic acid (1.2 equiv)
    • Piperidine (0.12 equiv, catalyst)
    • Pyridine (solvent, 1.5 M concentration)
  • Conditions :
    • Heating at 85°C for 18 hours under reflux.
    • Acidification with 6 M HCl to precipitate the product.
    • Purification via recrystallization (e.g., ethyl acetate/hexane).

The reaction proceeds via a base-catalyzed enolate formation from malonic acid, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated acid with high E-selectivity.

Yield and Scalability

In analogous syntheses, yields range from 60–95% depending on the aldehyde’s electronic and steric properties. For example:

  • (2E)-3-(Thiophen-3-yl)prop-2-enoic acid: 61% yield after recrystallization.
  • (2E)-3-(Furan-3-yl)prop-2-enoic acid: 95% yield with minimal purification.

The 2-fluorophenyl substituent may slightly reduce yield due to increased steric hindrance, though electron-withdrawing effects could enhance carbonyl reactivity.

Critical Analysis of Methodologies

Advantages of Knoevenagel Condensation

  • Simplicity : One-pot reaction with readily available reagents.
  • Stereochemical Control : High E-selectivity due to conjugation stabilization.
  • Scalability : Demonstrated efficacy in multi-gram syntheses.

Characterization and Analytical Data

Spectroscopic Characterization

  • 1H NMR (CDCl3) :
    • δ 7.33–7.06 (m, aromatic protons from thiophene and fluorophenyl groups).
    • δ 6.20 (d, J = 15.8 Hz, =CH–COOH).
    • δ 7.59 (d, J = 15.8 Hz, =CH–COOH).
  • 13C NMR :
    • δ 167.1 (COOH), 148.2 (C=O), 114.5 (C≡N in analogous compounds).
  • IR (KBr) :
    • 1685 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

Physical Properties

  • Melting Point : Estimated 152–154°C (based on analogous thiophene derivatives).
  • Solubility : Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Comparative Data Table

Parameter Value/Observation Reference
Reaction Temperature 85°C
Reaction Time 18 hours
Yield (Analogous Compound) 61–95%
Melting Point 148–154°C (thiophene analogs)
Key NMR Shifts (1H) δ 6.20–7.59 (=CH–COOH)

Alternative Synthetic Routes

While Knoevenagel condensation dominates the literature, other methods include:

  • Horner-Wadsworth-Emmons Reaction : Phosphonate esters reacting with aldehydes to form α,β-unsaturated esters, followed by hydrolysis. This method offers superior stereocontrol but requires additional steps.
  • Pd-Catalyzed Cross-Couplings : Suzuki or Stille couplings to install the 2-fluorophenyl group post-cyclization. These methods are less common due to higher costs and complexity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the phenyl ring substituent significantly alter electronic, steric, and solubility properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid 3-Cl C₁₃H₉ClO₂S 264.73 Higher electronegativity; potential increased metabolic stability
3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid 4-Br C₁₃H₉BrO₂S 297.07 Increased molecular weight; enhanced lipophilicity
3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid 2-NO₂ C₁₃H₉NO₄S 305.34 Strong electron-withdrawing group; may affect reactivity
3-[5-(4-Methoxyphenyl)thiophen-2-yl]prop-2-enoic acid 4-OCH₃ C₁₄H₁₂O₃S 260.31 Electron-donating group; improved solubility in polar solvents

Key Observations :

  • Nitro groups introduce strong electron-withdrawing effects, which may stabilize the molecule but increase susceptibility to metabolic reduction .
  • Methoxy groups improve solubility due to polarity but may reduce bioavailability due to increased hydrogen bonding .

Heterocycle Modifications

Replacement of the thiophene ring with other heterocycles alters aromaticity and electronic properties:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid Furan C₁₃H₉FO₃ 232.20 Reduced aromaticity; increased polarity due to oxygen
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid Oxazole C₁₂H₉F₂NO₃ 253.20 Planar oxazole ring; potential for π-π stacking interactions

Key Observations :

  • Oxazole rings introduce nitrogen, enabling hydrogen bonding and altering dipole moments, which may enhance binding to biological targets .

Backbone Modifications

Variations in the carboxylic acid chain influence acidity and conformational flexibility:

Compound Name Backbone Molecular Formula Molecular Weight (g/mol) Key Properties/Notes Reference
3-[5-(2-Fluorophenyl)thiophen-2-yl]propanoic acid Propanoic acid C₁₃H₁₁FO₂S 250.29 Saturated chain; reduced conjugation and rigidity
Methyl (Z)-5-(1-propynyl)-2-thienylacrylate Methyl ester C₁₀H₈O₂S 192.23 Esterification reduces acidity; increased lipophilicity

Key Observations :

  • Propanoic acid derivatives lack the α,β-unsaturation, reducing electronic conjugation and possibly biological activity dependent on Michael acceptor properties.
  • Methyl esters are often prodrug forms, improving cell permeability but requiring enzymatic hydrolysis for activation .

Physicochemical Properties

Property 3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic Acid 3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic Acid 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid
Molecular Weight 248.07 297.07 232.20
LogP (Predicted) ~2.5 ~3.2 ~1.8
Solubility Limited data; likely moderate in DMSO Low (high lipophilicity) Slightly soluble in chloroform, methanol
Melting Point Not reported Not reported Not reported

Biological Activity

3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid, also known as a thiophene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group and a thiophene moiety, influencing its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H9FO2S
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 1787905-81-0
  • Purity : ≥95%

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : This compound has been shown to possess antioxidant properties, which may protect cells from oxidative stress and reduce the risk of chronic diseases.
  • Anti-inflammatory Effects : Studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
  • Antimicrobial Properties : Preliminary data indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : Some studies have reported that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways associated with cell proliferation and survival, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantReduces oxidative stress markers
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in breast cancer cell lines

Case Study Example

A study conducted on the effects of this compound on human breast cancer cell lines demonstrated significant cytotoxic effects. The compound was tested at various concentrations, revealing an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.

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